molecular formula C14H18N4OS B5506551 4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5506551
M. Wt: 290.39 g/mol
InChI Key: DATRUZXHDWIIHC-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step processes that can vary depending on the specific substituents and desired properties of the final compound. For example, a study on the synthesis of triazole derivatives highlighted the feasibility of synthesizing new compounds at room temperature, indicating exothermic and spontaneous reactions favored in the forward direction. This process involves specific reactions that are carefully designed to yield the desired triazole product with high efficiency and selectivity (Srivastava et al., 2016).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are common methods used to analyze the molecular structure of triazole derivatives. These methods help in understanding the bond lengths, angles, and overall geometry of the molecule, which are crucial for predicting its reactivity and interaction with biological targets. The molecular structure of triazole derivatives has been extensively studied, showing that the triazole ring can exhibit significant dihedral angles with adjacent phenyl rings, contributing to the molecule's chemical properties and potential biological activities (Sahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including aminomethylation and cyanoethylation, which modify their chemical properties and biological activities. These reactions often target specific atoms within the molecule, such as the nitrogen atom in the triazole ring, leading to novel compounds with potential applications as DNA methylation inhibitors or other biological activities (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility in various solvents, and crystalline structure, are crucial for their application in different fields. Studies have shown that these compounds can exhibit a wide range of physical properties, influencing their storage, handling, and application in pharmaceutical formulations (Kravchenko et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity, stability, and interaction with biological molecules, are key factors in their potential as therapeutic agents. For instance, electrochemical studies have shown that certain triazole compounds can act as effective corrosion inhibitors for metals, demonstrating their versatility and potential for application in various industries (Chauhan et al., 2019).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown the synthesis and characterization of Schiff bases containing 1,2,4-triazole, which are evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds, including variations of triazole derivatives, exhibit significant inhibitory potentials, suggesting their potential in medical and pharmaceutical applications (Pillai et al., 2019).

Corrosion Inhibition

Triazole derivatives are investigated as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate that these compounds, including Schiff bases of triazole, significantly inhibit corrosion, potentially serving as protective agents for metal surfaces in industrial applications (Ansari et al., 2014).

Antimicrobial and Anticancer Activities

Several studies focus on the synthesis of triazole derivatives to evaluate their antimicrobial and anticancer activities. These compounds show promise as therapeutic agents against various pathogens and cancer cell lines, highlighting their potential in developing new treatments (Bektaş et al., 2010).

Molecular Docking and Theoretical Studies

Research also delves into the molecular docking and theoretical studies of triazole derivatives, exploring their interactions with biological targets. These studies contribute to understanding the molecular mechanisms of action of these compounds, facilitating the design of more effective drugs and therapeutic agents (Aouad et al., 2019).

properties

IUPAC Name

4-[(E)-(4-butoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-3-4-9-19-13-7-5-12(6-8-13)10-15-18-11(2)16-17-14(18)20/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRUZXHDWIIHC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(4-butoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

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